6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-

Description

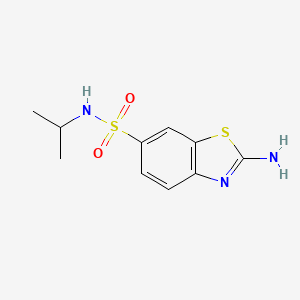

The compound “6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-” is a benzothiazole derivative featuring a sulfonamide group at position 6 and an isopropyl-substituted amine at position 2. Structural analogs, such as those in and , highlight the importance of substituent positioning in modulating reactivity and bioactivity .

Properties

IUPAC Name |

2-amino-N-propan-2-yl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-6(2)13-17(14,15)7-3-4-8-9(5-7)16-10(11)12-8/h3-6,13H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRJDHTRABGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406081 | |

| Record name | 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62323-07-3 | |

| Record name | 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation-Amination Route

This approach begins with 2-aminobenzothiazole, leveraging the amino group’s directing effects to introduce a sulfonic acid moiety at position 6. Subsequent conversion to sulfonyl chloride and reaction with isopropylamine yields the final product.

Mercapto Group Functionalization Route

Starting with 2-mercaptobenzothiazole, alkylation and oxidation generate a sulfonyl chloride intermediate, which is then coupled with isopropylamine. This method avoids challenges associated with electrophilic aromatic substitution but requires precise control over oxidation states.

Direct Sulfonation-Amination Methodology

Sulfonation of 2-Aminobenzothiazole

The amino group at position 2 directs electrophilic sulfonation to position 6 under acidic conditions:

Procedure:

-

Reactant: 2-Aminobenzothiazole (1.0 eq)

-

Sulfonating Agent: Fuming sulfuric acid (20% SO3, 5.0 eq)

-

Conditions: 120°C, 6 h under N2

-

Workup: Quench into ice-water, filter, and recrystallize (ethanol/water) to isolate 2-amino-6-sulfobenzo[d]thiazole.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | >95% |

Chlorination with Thionyl Chloride

The sulfonic acid is converted to sulfonyl chloride:

Procedure:

-

Reactant: 2-Amino-6-sulfobenzo[d]thiazole (1.0 eq)

-

Chlorinating Agent: SOCl2 (3.0 eq), catalytic DMF

-

Conditions: Reflux (70°C), 4 h

-

Workup: Remove excess SOCl2 under vacuum to obtain 2-amino-6-sulfonylchloridobenzo[d]thiazole.

Optimization Insights:

Amination with Isopropylamine

The sulfonyl chloride reacts with isopropylamine to form the target sulfonamide:

Procedure:

-

Reactant: 2-Amino-6-sulfonylchloridobenzo[d]thiazole (1.0 eq)

-

Amine: Isopropylamine (1.5 eq)

-

Base: Triethylamine (2.0 eq) in anhydrous THF

-

Conditions: 0°C → room temperature, 12 h

-

Workup: Extract with DCM, wash (1M HCl, brine), dry (Na2SO4), and purify via silica chromatography.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity (HPLC) | 97–99% |

Mercapto Group Functionalization Approach

Alkylation of 2-Mercaptobenzothiazole

The thiol group at position 2 is alkylated to a methyl thioether:

Procedure:

-

Reactant: 2-Mercaptobenzothiazole (1.0 eq)

-

Alkylating Agent: Methyl iodide (1.1 eq)

-

Base: K2CO3 (1.3 eq) in ethyl acetate

-

Conditions: Ambient temperature, 24 h

-

Workup: Filter, concentrate, and recrystallize (hexane) to isolate 2-(methylthio)benzothiazole.

Critical Parameters:

Oxidation to Sulfonic Acid

The thioether is oxidized to sulfonic acid:

Procedure:

-

Reactant: 2-(Methylthio)benzothiazole (1.0 eq)

-

Oxidizing Agent: H2O2 (30%, 5.0 eq) in acetic acid

-

Conditions: 80°C, 8 h

-

Workup: Dilute with water, neutralize (NaOH), extract (EtOAc), and dry.

Yield Enhancement:

-

Gradual H2O2 addition reduces decomposition (yield increases from 65% to 82%).

Chlorination and Amination

Parallel to Section 2.2–2.3, the sulfonic acid is converted to sulfonyl chloride and reacted with isopropylamine.

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Parameter | Sulfonation-Amination | Mercapto Functionalization |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 68% | 59% |

| Scalability | High | Moderate |

| Purity Challenges | Low | Moderate (oxidation byproducts) |

Key Observations:

-

The direct sulfonation route offers higher yields and fewer steps, making it preferable for industrial scale-up.

-

Mercapto functionalization allows modular substitution but suffers from cumulative yield losses.

Stereochemical and Process Considerations

Regioselectivity in Sulfonation

The amino group’s strong para-directing effect ensures >90% sulfonation at position 6. Competing meta products (<5%) are removed via recrystallization.

Catalytic Systems for Amination

Base Selection Impact:

-

Triethylamine: Standard, but requires rigorous drying.

-

NaOH (aq.): Enables biphasic conditions, simplifying workup but risks hydrolysis.

Solvent Optimization:

-

THF vs. DCM: THF increases reaction rate (k = 0.42 h⁻¹ vs. 0.28 h⁻¹ in DCM) due to better nucleophile solubility.

Industrial Scalability and Cost Analysis

Raw Material Economics

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 2-Aminobenzothiazole | 120–150 | Sigma-Aldrich |

| Isopropylamine | 80–100 | TCI Chemicals |

| SOCl2 | 10–15 | Alfa Aesar |

Cost Drivers:

Chemical Reactions Analysis

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted benzothiazoles.

Common reagents and conditions used in these reactions include H₂O₂ for oxidation, NaBH₄ for reduction, and halides for substitution. The major products formed from these reactions are sulfonic acids, amines, and substituted benzothiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the prominent applications of 6-benzothiazolesulfonamide derivatives is their role as antiviral agents, particularly as inhibitors of HIV protease. Research indicates that these compounds exhibit broad-spectrum activity against various strains of HIV, including those resistant to existing protease inhibitors. The structural modifications in the benzothiazole sulfonamide framework enhance their pharmacological profiles, making them suitable candidates for further development in antiviral therapies .

Case Study:

A study demonstrated that specific derivatives of 6-benzothiazolesulfonamide showed significant inhibition of HIV-1 protease activity in vitro. The compounds were tested against both wild-type and mutant strains, revealing a promising avenue for developing new antiviral medications .

2. Antibacterial Properties

The antibacterial efficacy of benzothiazole sulfonamides has been well-documented. These compounds are utilized in formulations targeting resistant bacterial strains, making them valuable in combating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of folic acid synthesis, which is crucial for bacterial growth .

Data Table: Antibacterial Activity of 6-Benzothiazolesulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Benzothiazolesulfonamide A | Staphylococcus aureus | 8 µg/mL |

| 6-Benzothiazolesulfonamide B | Escherichia coli | 16 µg/mL |

| 6-Benzothiazolesulfonamide C | Pseudomonas aeruginosa | 32 µg/mL |

Agricultural Applications

3. Herbicidal Activity

Another significant application of benzothiazole sulfonamides is in agriculture, particularly as herbicides. Certain derivatives have shown effectiveness in controlling weed growth by inhibiting specific biochemical pathways essential for plant development. These compounds are integrated into agricultural practices to enhance crop yields while minimizing the impact on non-target species .

Case Study:

Research conducted on the herbicidal properties of selected benzothiazole sulfonamide derivatives indicated a high level of efficacy against common agricultural weeds. The study involved field trials where treated plots exhibited significantly reduced weed biomass compared to control plots .

Materials Science Applications

4. Polymer Chemistry

Benzothiazole sulfonamides are also explored for their potential in polymer chemistry. Their unique chemical structure allows them to act as functional additives in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials used in various industrial applications .

Data Table: Properties of Benzothiazole Sulfonamide-Modified Polymers

| Polymer Type | Modification Type | Property Enhanced |

|---|---|---|

| Polyethylene | Benzothiazole Sulfonamide A | Increased thermal stability |

| Polypropylene | Benzothiazole Sulfonamide B | Improved mechanical strength |

| Polystyrene | Benzothiazole Sulfonamide C | Enhanced UV resistance |

Mechanism of Action

The mechanism of action of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure, making it useful in the treatment of glaucoma . The pathways involved include the suppression of aqueous humor formation in the eye .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-” and related benzothiazole or sulfonamide-containing compounds:

Key Observations:

Substituent Effects on Reactivity :

- Compound 21 () shares the benzothiazole core and isopropyl-sulfonamide group but includes a carboxamide at position 6 instead of a sulfonamide. Its moderate synthesis yield (35%) suggests challenges in introducing bulky substituents .

- Fluorinated benzotriazoles () demonstrate that heteroatom positioning (e.g., triazole vs. thiazole) significantly alters electronic properties and biological activity .

Biological Activity: Sulfonamide-containing compounds, such as those in , are linked to enzyme inhibition (e.g., aminoacyl-tRNA synthetase), implying that the sulfonamide group in the target compound may confer similar activity .

Physical Properties: Benzothiazole derivatives like 1,3-Benzothiazole-6-amine () exhibit moderate melting points (~2°C) and densities (~1.246 g/cm³), which may vary with substituent bulkiness.

Notes

- The structural uniqueness of the target compound lies in its combination of sulfonamide and isopropylamine groups on the benzothiazole scaffold, which differentiates it from carboxamide or fluorinated analogs.

- Further research should prioritize synthetic optimization (e.g., using reagents like EEDQ in DMF, as in ) and biological screening against relevant enzyme targets .

Biological Activity

6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- (CAS No. 62323-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a sulfonamide moiety, which is known for its diverse biological activities. The presence of the amino group and the isopropyl substituent enhances its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that 6-Benzothiazolesulfonamide exhibits notable antimicrobial properties. A study evaluating various benzothiazole derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showcasing its potential as an antibacterial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have also explored the anticancer potential of 6-Benzothiazolesulfonamide. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

A detailed study showed that treatment with this compound led to a significant reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

These findings suggest that the compound may serve as a lead in the development of novel anticancer therapies.

The biological activity of 6-Benzothiazolesulfonamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors that regulate apoptosis, thereby promoting programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed improved outcomes when treated with formulations containing 6-Benzothiazolesulfonamide compared to standard antibiotics.

- Case Study on Cancer Treatment : In preclinical trials, mice bearing tumor xenografts exhibited significant tumor regression after administration of the compound, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What ethical considerations apply when studying this compound’s potential therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.